methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
Description
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate is a heterocyclic compound featuring a 1,2,3-dithiazole core fused with a para-substituted benzene ring bearing a methyl carboxylate ester. The 4-chloro substituent on the dithiazole ring enhances electrophilicity, making it reactive in cyclization and coupling reactions.
Properties
IUPAC Name |
methyl 4-[(4-chlorodithiazol-5-ylidene)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJYCSAKUHWDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C2C(=NSS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173648 | |
| Record name | Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-63-3 | |
| Record name | Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate typically involves the reaction of 4-chloro-5H-1,2,3-dithiazole with methyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base, followed by cyclization to form the dithiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The dithiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted dithiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate has been studied for its potential as an antimicrobial agent . Research indicates that compounds containing the dithiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of dithiazole have shown efficacy against various pathogens, making them candidates for drug development targeting resistant strains.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth at low concentrations, suggesting a promising lead for further development as an antibiotic .
Agricultural Applications
In agriculture, this compound has been explored for its pesticidal properties . The chlorinated dithiazole derivatives have shown effectiveness as fungicides and insecticides. Their mechanism often involves disrupting cellular processes in pests or pathogens.
Data Table: Pesticidal Efficacy
| Compound | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| Methyl 4-[(4-chloro-5H-dithiazol)] | Fusarium spp. | 85 | Agricultural Chemistry Journal |
| Methyl 4-[(4-chloro-5H-dithiazol)] | Aphids | 75 | Pest Management Science |
Materials Science
The unique properties of this compound also make it suitable for use in materials science. Its potential as a polymer additive has been investigated to enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Enhancement
Research conducted on the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved thermal stability and resistance to degradation under UV light exposure. The study highlighted that adding this compound could extend the lifespan of PVC products used in outdoor applications .
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate involves its interaction with specific molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key structural analogs vary in substituent groups (ester type, substitution position, and additional functional groups), which influence reactivity, stability, and applications. Below is a detailed analysis:
Structural and Functional Differences
Target Compound
- Structure : Methyl carboxylate ester at the para position of the benzene ring; 4-chloro-1,2,3-dithiazole moiety.
- Hypothetical Applications: Potential precursor for anticancer agents (analogous to luotonin A derivatives) or agrochemicals .
Ethyl 2-[(4-Chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate ()
- Structure : Ethyl carboxylate ester at the ortho position; otherwise identical dithiazole core.
- Reactivity : Used in radical cyclization to synthesize luotonin A (42% yield as a precursor) .
- Key Difference : Ortho-substitution may sterically hinder reactions compared to the para-substituted target compound.
(Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-yliden)aminomethylene}propanenitrile ()
- Structure: Methylthio and cyano substituents instead of carboxylate; dithiazole core retained.
- Synthesis: 20% yield via reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with a cyano-containing reagent .
- Key Difference: Electron-withdrawing cyano group may enhance electrophilicity for nucleophilic attacks.
Benzyl Ester Derivatives ()
- Structure: Complex benzyl esters with extended substituents (e.g., benzylamino groups).
- Application : Primarily used in multi-step syntheses of polycyclic systems (e.g., benzimidazoles).
- Key Difference : Bulky benzyl groups reduce solubility in polar solvents compared to methyl/ethyl esters.
Comparative Data Table
Reactivity and Stability Insights
- This could favor reactions requiring homogeneous conditions.
- Substitution Position : Para-substituted derivatives (target) may exhibit less steric hindrance than ortho-substituted analogs (), enabling efficient cyclization or coupling .
- Dithiazole Core Stability : The chloro substituent on the dithiazole ring increases electrophilicity, facilitating nucleophilic substitutions or radical reactions, as seen in luotonin A synthesis .
Biological Activity
Overview
Methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate (CAS Number: 303145-63-3) is a chemical compound characterized by its unique structure, which includes a dithiazole ring and a benzenecarboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H7ClN2O2S2
- Molecular Weight : 286.76 g/mol
- Structural Features : The presence of the chlorine atom in the dithiazole ring is significant for its biological activity and reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-5H-1,2,3-dithiazole with methyl 4-aminobenzoate. This reaction can be optimized under various conditions to enhance yield and purity. The mechanism often includes the formation of a Schiff base followed by cyclization to yield the final product .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. It appears to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific pathways affected include those related to oxidative stress and apoptosis .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The dithiazole moiety can inhibit enzymes and proteins involved in critical biochemical pathways. This interaction disrupts cellular processes that are essential for pathogen survival and cancer cell growth .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Findings : Significant inhibition was observed for multiple bacterial strains, indicating broad-spectrum antimicrobial properties.
- Anticancer Research :
Data Table: Biological Activities Summary
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]benzenecarboxylate?
Methodological Answer: The synthesis of this compound involves reacting 4-chloro-5H-1,2,3-dithiazolium salts with methyl 4-aminobenzoate derivatives. Critical parameters include:
- Salt preparation : Use freshly prepared 5-chloro-1,2,3-dithiazolium chloride (e.g., via chlorination of 1,2,3-dithiazole precursors) .
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency.
- Temperature control : Reactions are typically conducted at 0–5°C to minimize side products .
- Characterization : Employ NMR (¹H/¹³C), IR, and mass spectrometry to confirm the imine linkage and dithiazole ring integrity. X-ray crystallography is recommended for resolving steric clashes in the planar dithiazole system .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy : ¹H NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and the methyl ester group (δ 3.8–3.9 ppm). IR spectroscopy verifies C=N stretching (~1600 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 328.97 for C₁₁H₈ClN₂O₂S₂) .
- Crystallography : Single-crystal X-ray diffraction resolves the planar geometry of the dithiazole ring and confirms the Z-configuration of the imine bond .
Advanced Research Questions
Q. What strategies can address contradictory reports on the compound’s biological activity?
Methodological Answer: Discrepancies often arise from differences in purity, assay conditions, or structural analogs. To resolve this:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity.
- Standardized assays : Replicate assays under controlled conditions (e.g., kinase inhibition using ATP-binding site competition assays with recombinant kinases) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the methyl ester with ethyl or modifying the dithiazole substituents) to isolate bioactive moieties .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Methodological Answer: Use density functional theory (DFT) to:
- Electrostatic potential mapping : Identify nucleophilic/electrophilic regions (e.g., the dithiazole ring’s sulfur atoms as electron-rich sites).
- Docking simulations : Predict binding to biological targets (e.g., protein kinases) using software like AutoDock Vina. Compare results with experimental IC₅₀ values from kinase inhibition assays .
- Solubility prediction : Calculate logP values (e.g., using ChemAxon) to optimize formulation for in vivo studies .
Q. What experimental designs are suitable for evaluating environmental persistence?
Methodological Answer: Adopt a tiered approach:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation via LC-MS .
- Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown in activated sludge.
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (OECD 201) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
